molecular formula C26H28N4O2 B11004486 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11004486
M. Wt: 428.5 g/mol
InChI Key: LKIQFTDIFMWUSP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features an indole moiety, a quinazolinone structure, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Quinazolinone Synthesis: The quinazolinone structure can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with formic acid.

    Coupling Reactions: The final compound is formed by coupling the indole and quinazolinone structures with a cyclohexane carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The quinazolinone structure can be reduced to dihydroquinazolinone using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Dihydroquinazolinone derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Material Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the quinazolinone structure could inhibit certain enzymatic activities. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is unique due to its combination of indole, quinazolinone, and cyclohexane carboxamide structures. This unique combination provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H28N4O2/c31-25(27-14-13-20-15-28-23-7-3-1-5-21(20)23)19-11-9-18(10-12-19)16-30-17-29-24-8-4-2-6-22(24)26(30)32/h1-8,15,17-19,28H,9-14,16H2,(H,27,31)

InChI Key

LKIQFTDIFMWUSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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